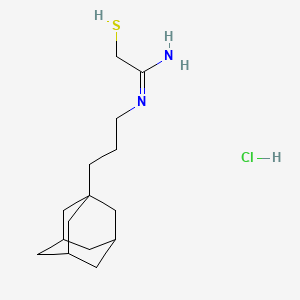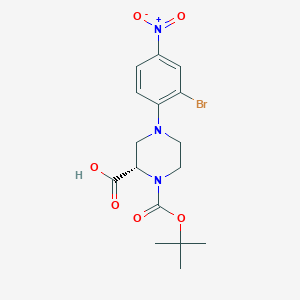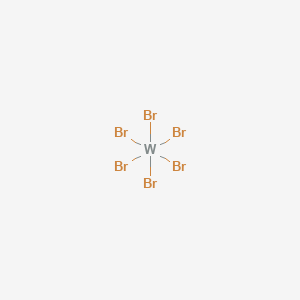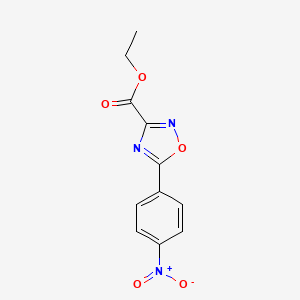![molecular formula C12H15F2NO3 B13733657 Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)
Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a methyl ester group, and a difluoroethoxy-substituted phenyl ring. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2,2-difluoroethoxy)benzaldehyde and methyl 2-amino-3-bromopropanoate.
Formation of Intermediate: The aldehyde group of 4-(2,2-difluoroethoxy)benzaldehyde is subjected to a condensation reaction with methyl 2-amino-3-bromopropanoate in the presence of a base such as sodium hydride or potassium carbonate. This results in the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Binding: Research focuses on its ability to bind to proteins and modulate their activity.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. The difluoroethoxy group enhances its binding affinity and specificity towards certain targets.
類似化合物との比較
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate: This compound has a similar structure but with a difluoromethoxy group instead of a difluoroethoxy group.
Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride: This compound has a similar core structure but with an acetate group instead of a propanoate group.
Uniqueness:
Binding Affinity: The presence of the difluoroethoxy group in methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate enhances its binding affinity towards specific molecular targets, making it more effective in certain applications.
Chemical Stability: The compound exhibits higher chemical stability compared to its analogs, making it suitable for various industrial and research applications.
特性
分子式 |
C12H15F2NO3 |
|---|---|
分子量 |
259.25 g/mol |
IUPAC名 |
methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-2-4-9(5-3-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3 |
InChIキー |
RQUZVZMLHWRHQH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



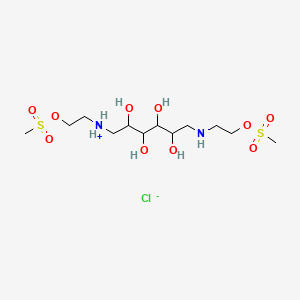
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)

